
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one core with a benzylthio and ethylphenyl substitution, making it a unique and potentially valuable molecule in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines such as benzylamines. This process includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation . Another approach involves the cascade reactions of N-substituted piperidines, which include the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Análisis De Reacciones Químicas
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific biological context and the presence of other functional groups in the molecule.
Comparación Con Compuestos Similares
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine core but with different substituents, leading to varied biological activities.
Pyrrolidine-2,5-diones: These derivatives have an additional carbonyl group, which can significantly alter their reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H21NOS |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-(3-benzylsulfanyl-2-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H21NOS/c1-2-16-17(20-13-7-12-19(20)21)10-6-11-18(16)22-14-15-8-4-3-5-9-15/h3-6,8-11H,2,7,12-14H2,1H3 |
Clave InChI |
QRMSQIUMTKHYKM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1SCC2=CC=CC=C2)N3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



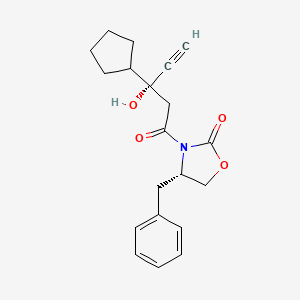
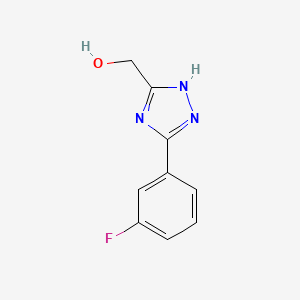
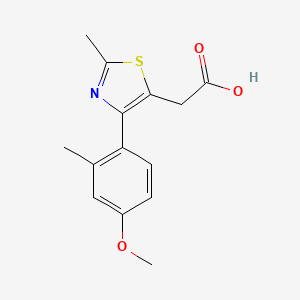
![2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11791749.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11791751.png)
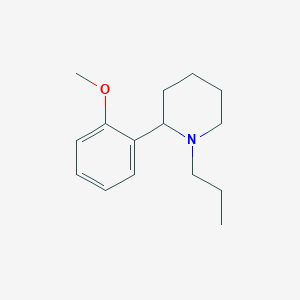


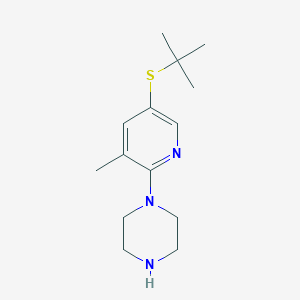



![Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B11791787.png)
